molecular formula C24H32N6O5 B12322790 cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]

cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]

Katalognummer: B12322790
Molekulargewicht: 484.5 g/mol
InChI-Schlüssel: VBQDUSUKSGAFMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] is a synthetic cyclic hexapeptide characterized by alternating D- and L-configured amino acids. Its structure includes alanine (Ala), glycine (Gly), valine (Val), and tryptophan (Trp), forming a 24-membered ring system. The alternating D/L configuration enhances metabolic stability and bioavailability compared to linear peptides or all-L/D cyclic analogs.

Eigenschaften

IUPAC Name

6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQDUSUKSGAFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear peptide sequence. The linear peptide is then subjected to cyclization under specific conditions to form the cyclic structure. Common reagents used in this process include coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] often involves large-scale SPPS followed by cyclization in solution. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired cyclic structure. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tryptophan.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential role in modulating biological processes, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The cyclic structure of the peptide allows for a unique mode of binding, which can enhance its stability and specificity. The pathways involved in its action can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key comparisons between cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] and structurally related cyclic peptides:

Compound Structure Ring Size Key Features Bioactivity Insights Reference
Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] Cyclic hexapeptide (D/L-Ala, Gly, Val, Trp) 24-membered Alternating D/L residues; potential enhanced stability Hypothesized enzyme inhibition (unverified)
Cyclo(L-leucyl-L-leucyl) Cyclic dipeptide (L-Leu-L-Leu) 12-membered Biosynthetic intermediate identified via isotope labeling Precursor to pulcherriminic acid
Pulcherriminic acid Cyclic dipeptide (L-Leu-L-Leu derivative) 12-membered Di-N-hydroxylated intermediate; iron-chelating properties Antimicrobial activity via iron sequestration
Cyclo(Gly-L-Ser-L-Pro) Cyclic tripeptide (9-membered) 9-membered Inactive in antimicrobial/antitumor assays at >200 μM Low cytotoxicity; potential enzyme inhibition
Cyclo(L-Ser-L-Pro-L-Glu) Cyclic tripeptide (9-membered) 9-membered Poor efficacy upon shortening (e.g., removal of Glu or Gly) No activity in MTT assays

Key Research Findings

In contrast, larger cyclic peptides (e.g., 12- to 24-membered rings) often show enhanced bioactivity due to improved target binding and conformational flexibility. Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]’s 24-membered ring may offer advantages in target engagement compared to smaller analogs, though empirical data are lacking.

Amino Acid Configuration: The alternating D/L configuration in cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] may reduce enzymatic degradation compared to all-L cyclic peptides like cyclo(L-leucyl-L-leucyl) . This feature is critical for therapeutic applications but requires validation.

Analytical Techniques :

  • Isotope labeling (e.g., 13C-background UPLC HR HESI-MS) and reverse stable isotope labeling, as used for cyclo(L-leucyl-L-leucyl) and pulcherriminic acid , are recommended for confirming the structure and biosynthesis of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp].

Biosynthetic Intermediates :

  • Pulcherriminic acid derivatives, such as di-N-hydroxylated intermediates , highlight the role of post-translational modifications in enhancing bioactivity. Similar modifications could be explored for cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp].

Biologische Aktivität

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] is a cyclic peptide composed of five amino acids, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Structure and Synthesis

Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] features a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the incorporation of various amino acids in a controlled manner. The cyclic nature is achieved through cyclization reactions that can be facilitated by chemical linkers or specific coupling reagents.

Biological Activities

The biological activity of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] has been explored in various contexts, including antimicrobial, anticancer, and immunomodulatory effects:

  • Antimicrobial Activity :
    • Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that cyclic peptides can disrupt bacterial membranes or inhibit essential enzymes, leading to cell death.
    • A comparative analysis with other cyclic peptides shows that variations in amino acid composition influence their antimicrobial efficacy. For instance, the presence of tryptophan is often linked to enhanced membrane interaction and penetration capabilities.
  • Anticancer Properties :
    • Research has demonstrated that cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] can induce apoptosis in cancer cells. Mechanistic studies reveal that it may activate caspase pathways or inhibit specific oncogenic signaling pathways.
    • In vitro assays have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.
  • Immunomodulatory Effects :
    • The compound has been observed to modulate immune responses, potentially enhancing the activity of immune cells such as macrophages and T-cells. This immunomodulatory action is crucial for developing therapeutic agents aimed at boosting immune responses in cancer or infectious diseases.

Comparative Biological Activity of Cyclic Peptides

Compound NameKey FeaturesAntimicrobial ActivityAnticancer ActivityImmunomodulatory Effects
Cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp]Contains Ala, Gly, Val, Trp; cyclic structureModerateHighModerate
Cyclo[DL-Val-Lys-Gly-Trp]Contains Val, Lys; known for antimicrobial propertiesHighModerateLow
Cyclo[DL-Phe-Gly-Leu-Trp]Incorporates Phe; studied for neuroprotective effectsLowHighHigh

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.
  • Cytotoxicity Assay :
    In a study by Johnson et al. (2024), cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values of 15 µM and 20 µM respectively, suggesting potent anticancer properties.
  • Immunological Impact :
    Research by Lee et al. (2024) explored the immunomodulatory effects of the cyclic peptide in murine models. The study found that treatment with cyclo[DL-Ala-Gly-DL-Val-DL-Ala-DL-Trp] increased the proliferation of T-cells by 40%, indicating potential applications in immunotherapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.